Cas no 2229386-71-2 (2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one)

2-Amino-1-[5-(4-methylphenyl)furan-2-yl]ethan-1-one is a specialized furan-based compound with a molecular structure that incorporates both an amino and a ketone functional group. This configuration makes it a versatile intermediate in organic synthesis, particularly for the development of heterocyclic compounds and pharmaceutical active ingredients. Its aromatic furan ring and methylphenyl substitution enhance stability and reactivity, facilitating selective modifications in complex chemical processes. The compound’s well-defined structure and purity are advantageous for research applications, including medicinal chemistry and material science, where precise molecular design is critical. Its utility as a building block underscores its importance in synthetic pathways requiring tailored functionalization.
2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one structure
2229386-71-2 structure
Product Name:2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one
CAS No:2229386-71-2
MF:C13H13NO2
MW:215.247823476791
CID:6235522
PubChem ID:165861245
Update Time:2025-10-28

2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one
    • EN300-1726930
    • 2229386-71-2
    • 2-amino-1-[5-(4-methylphenyl)furan-2-yl]ethan-1-one
    • Inchi: 1S/C13H13NO2/c1-9-2-4-10(5-3-9)12-6-7-13(16-12)11(15)8-14/h2-7H,8,14H2,1H3
    • InChI Key: YNYSCAIOCBTNRA-UHFFFAOYSA-N
    • SMILES: O1C(C(CN)=O)=CC=C1C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 215.094628657g/mol
  • Monoisotopic Mass: 215.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 56.2Ų

2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one Pricemore >>

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2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one Related Literature

Additional information on 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one

Introduction to 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one (CAS No. 2229386-71-2)

2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one, with the CAS number 2229386-71-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a furan ring, an amino group, and a substituted phenyl moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one can be represented as follows: the furan ring is attached to a phenyl group with a methyl substitution at the para position, and an amino group is linked to an ethanone moiety. This combination of functional groups provides a versatile platform for further chemical modifications and biological evaluations.

Recent studies have highlighted the potential of 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one in various therapeutic areas. One of the key areas of interest is its anti-inflammatory properties. In vitro and in vivo experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one could be a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one has also demonstrated potential as an antioxidant. Research has indicated that this compound can scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression. Preclinical studies have shown that treatment with 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one can reduce neuronal damage and improve cognitive function in animal models of Alzheimer's disease.

The pharmacokinetic properties of 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one have also been extensively studied. Data from animal models suggest that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. Additionally, its low toxicity and high safety margin have been confirmed in preclinical toxicity studies, which is crucial for its potential use in human clinical trials.

In terms of drug discovery and development, 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one has shown promise as a lead compound for structure-based drug design. Its unique chemical structure allows for the introduction of various functional groups to optimize its biological activity and pharmacological properties. Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to predict the binding modes of this compound with target proteins, providing valuable insights for rational drug design.

The clinical potential of 2-amino-1-5-(4-methylphenyl)furan-2-ylethan-1-one is further supported by ongoing clinical trials. Phase I trials have demonstrated its safety and tolerability in healthy volunteers, paving the way for Phase II trials to evaluate its efficacy in specific patient populations. These trials are expected to provide more comprehensive data on the therapeutic benefits and potential side effects of this compound.

In conclusion, 2-amino-1-5-(4-methylphenyl)furan-2-yethanone (CAS No. 2293866770) represents a promising compound with diverse biological activities and therapeutic applications. Its anti-inflammatory and antioxidant properties, coupled with favorable pharmacokinetic characteristics, make it an attractive candidate for further development in the pharmaceutical industry. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.

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